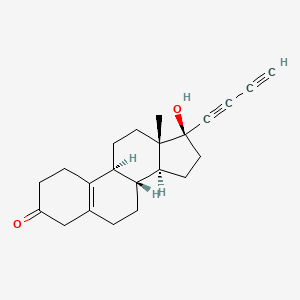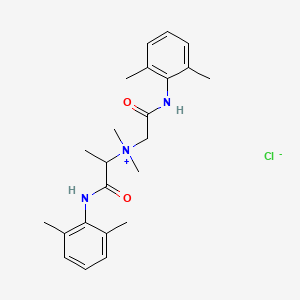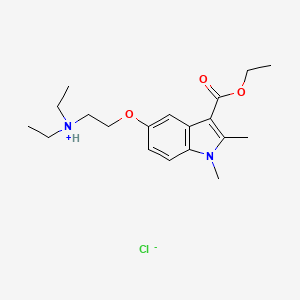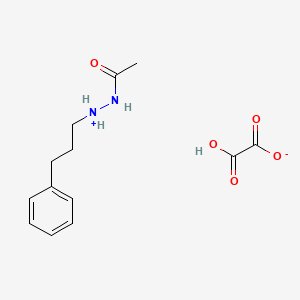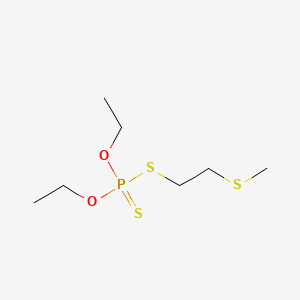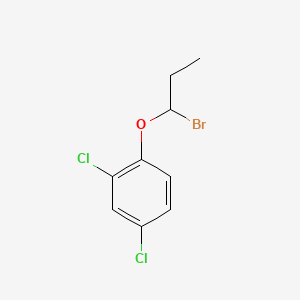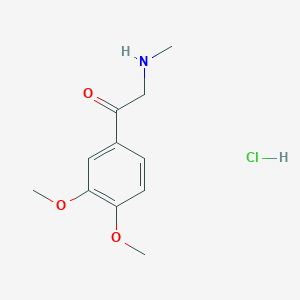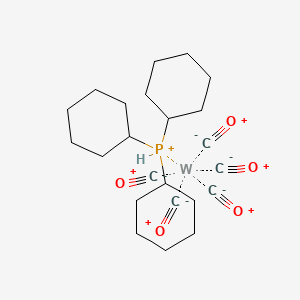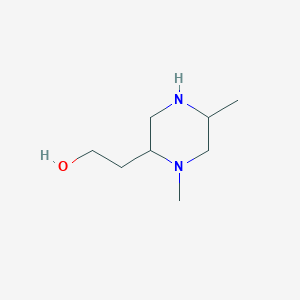![molecular formula C28H32N2O5 B13736230 N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide CAS No. 163130-64-1](/img/structure/B13736230.png)
N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) is a complex organic compound with the molecular formula C28H32N2O5 and a molecular weight of 476.56408. This compound is known for its unique chemical structure, which includes a combination of diethylamino, ethoxy, phenyl, methoxybenzoyl, and phenoxy groups. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves multiple steps. One common synthetic route includes the reaction of 4-(2-diethylaminoethoxy)aniline with 2-(4-methoxybenzoyl)phenoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Chemischer Reaktionen
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and phenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share a similar phenoxyacetamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Diethylaminoethoxy derivatives: Compounds with diethylaminoethoxy groups exhibit similar chemical reactivity and potential biological activities.
Methoxybenzoyl derivatives: These compounds contain methoxybenzoyl groups and are studied for their unique chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
163130-64-1 |
|---|---|
Molekularformel |
C28H32N2O5 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
N-[4-[2-(diethylamino)ethoxy]phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide |
InChI |
InChI=1S/C28H32N2O5/c1-4-30(5-2)18-19-34-24-16-12-22(13-17-24)29-27(31)20-35-26-9-7-6-8-25(26)28(32)21-10-14-23(33-3)15-11-21/h6-17H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
SBEAODWFNJHFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


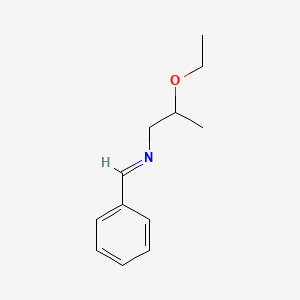
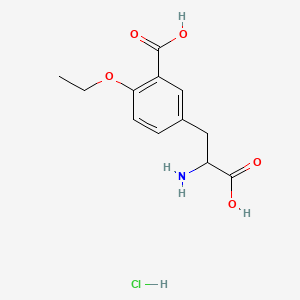
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
